2-phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine
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Overview
Description
2-phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine is a compound that features a phenyl group attached to an ethanamine backbone, with a pyrrolidin-2-ylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine typically involves the reaction of 2-phenylethylamine with pyrrolidine under specific conditions. One common method involves the use of a reductive amination process, where the amine and aldehyde or ketone react in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a metal catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas and a metal catalyst or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts, sodium borohydride.
Substitution: Alk
Biological Activity
2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine, commonly referred to as (S)-2-phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine, is a chiral amine that has garnered significant interest in medicinal chemistry due to its potential biological activities. This compound's structure features a phenyl group linked to a pyrrolidine moiety through an ethylamine backbone, which is critical for its interaction with various biological targets.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It exists in two enantiomeric forms, with the (S)-configuration often associated with higher biological activity. Its chiral nature allows it to interact selectively with biological receptors, influencing pharmacological outcomes.
(S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine primarily modulates neurotransmitter systems, particularly those involving dopamine and serotonin . It acts on various receptors, including:
- Dopamine Receptors : Influencing pathways related to mood and cognition.
- Serotonin Receptors : Modulating anxiety and depressive states.
The compound's ability to act as either an agonist or antagonist is determined by its concentration and the specific receptor type involved, making it a versatile candidate for further pharmacological development.
Receptor Binding Studies
Research indicates that (S)-2-phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine exhibits significant receptor binding activity. In particular, its interactions with neurotransmitter receptors have been extensively studied:
Receptor Type | Activity | IC50 Value (nM) |
---|---|---|
KCNQ2 | Inhibitor | 69 |
Dopamine D2 | Agonist | Varies |
Serotonin 5-HT1A | Antagonist | Varies |
These interactions suggest that slight modifications in the compound's structure can lead to significant changes in its activity profile, emphasizing the importance of its chemical structure in determining biological outcomes .
Structure–Activity Relationship (SAR)
A series of structure–activity relationship studies have been conducted to explore how different substitutions affect the biological activity of this compound. For instance:
- Substituting the phenyl group with a pyridyl ring resulted in decreased potency.
- Modifications on the pyrrolidine ring significantly affected binding affinity and functional activity.
The findings from these studies highlight that specific structural features are crucial for optimizing the compound’s pharmacological profile .
Case Studies and Applications
- Neurological Disorders : The compound has been investigated as a potential treatment for conditions like depression and anxiety due to its modulation of serotonin and dopamine pathways.
- Pharmacological Research : It serves as a building block in synthesizing other pharmaceutical compounds targeting neurological disorders.
- Industrial Applications : Beyond medicinal chemistry, (S)-2-phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine is utilized in agrochemicals and specialty chemicals due to its unique chemical properties .
Properties
Molecular Formula |
C13H20N2 |
---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
2-phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine |
InChI |
InChI=1S/C13H20N2/c1-2-5-12(6-3-1)8-10-14-11-13-7-4-9-15-13/h1-3,5-6,13-15H,4,7-11H2 |
InChI Key |
SOQOZRXCAGUQLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CNCCC2=CC=CC=C2 |
Origin of Product |
United States |
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